

# A Comparative Guide to Astatine-211 Biodistribution in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biodistribution data for various astatine-211 (211At) labeled compounds in different animal models. The objective is to offer a valuable resource for researchers engaged in the development of targeted alpha therapies. By presenting quantitative data from key studies in a standardized format, this guide facilitates the cross-validation and interpretation of preclinical biodistribution profiles. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and aid in the design of future experiments.

### **Comparative Biodistribution Data**

The following tables summarize the biodistribution data of three distinct astatine-211 labeled agents: a small molecule targeting Prostate-Specific Membrane Antigen ([211At]PSMA-5), an anti-HER2 nanobody ([211At]SAGMB-2Rs15d), and free astatide ([211At]At<sup>-</sup>) in comparison with free iodide ([125]]I<sup>-</sup>). The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of [211At]PSMA-5 in Normal Male ICR Mice[1][2]



| Organ      | 10 min     | 1 h        | 3 h        | 6 h        | 24 h       |
|------------|------------|------------|------------|------------|------------|
| Blood      | 1.8 ± 0.4  | 0.5 ± 0.1  | 0.2 ± 0.1  | 0.1 ± 0.0  | 0.0 ± 0.0  |
| Heart      | 1.2 ± 0.2  | 0.4 ± 0.1  | 0.2 ± 0.0  | 0.1 ± 0.0  | 0.0 ± 0.0  |
| Lungs      | 2.1 ± 0.4  | 0.6 ± 0.1  | 0.3 ± 0.1  | 0.2 ± 0.0  | 0.1 ± 0.0  |
| Liver      | 1.5 ± 0.2  | 0.8 ± 0.1  | 0.5 ± 0.1  | 0.4 ± 0.1  | 0.2 ± 0.0  |
| Spleen     | 1.1 ± 0.2  | 0.6 ± 0.1  | 0.4 ± 0.1  | 0.3 ± 0.0  | 0.1 ± 0.0  |
| Kidneys    | 45.3 ± 8.1 | 51.1 ± 9.2 | 50.8 ± 9.1 | 51.5 ± 9.3 | 25.8 ± 4.6 |
| Stomach    | 0.8 ± 0.1  | 0.5 ± 0.1  | 0.4 ± 0.1  | 0.3 ± 0.1  | 0.1 ± 0.0  |
| Intestines | 1.0 ± 0.2  | 0.6 ± 0.1  | 0.4 ± 0.1  | 0.3 ± 0.1  | 0.2 ± 0.0  |
| Thyroid    | 1.0 ± 0.2  | 2.5 ± 0.5  | 3.1 ± 0.6  | 2.8 ± 0.5  | 1.5 ± 0.3  |
| Bone       | 0.5 ± 0.1  | 0.3 ± 0.1  | 0.2 ± 0.0  | 0.1 ± 0.0  | 0.1 ± 0.0  |

Table 2: Biodistribution of Anti-HER2 Nanobody [211At]SAGMB-2Rs15d in Female BALB/c Nude Mice with SKOV-3 Xenografts[3]



| Organ/Tissue | 1 h         | 3 h           | 6 h       | 24 h          |
|--------------|-------------|---------------|-----------|---------------|
| Blood        | 1.3 ± 0.4   | $0.3 \pm 0.1$ | 0.1 ± 0.0 | $0.0 \pm 0.0$ |
| Heart        | 0.6 ± 0.2   | 0.2 ± 0.1     | 0.1 ± 0.0 | $0.0 \pm 0.0$ |
| Lungs        | 1.5 ± 0.5   | 0.6 ± 0.2     | 0.3 ± 0.1 | 0.1 ± 0.0     |
| Liver        | 1.2 ± 0.4   | 0.7 ± 0.2     | 0.5 ± 0.1 | 0.2 ± 0.1     |
| Spleen       | 0.7 ± 0.2   | 0.3 ± 0.1     | 0.2 ± 0.1 | 0.1 ± 0.0     |
| Kidneys      | 82.7 ± 28.3 | 14.1 ± 0.6    | 5.9 ± 0.8 | 1.5 ± 0.2     |
| Stomach      | 0.8 ± 0.3   | 0.5 ± 0.2     | 0.4 ± 0.1 | 0.2 ± 0.1     |
| Intestines   | 0.5 ± 0.2   | 0.3 ± 0.1     | 0.2 ± 0.1 | 0.1 ± 0.0     |
| Thyroid      | 1.1 ± 0.4   | 0.9 ± 0.3     | 0.7 ± 0.2 | 0.4 ± 0.1     |
| Bone         | 0.4 ± 0.1   | 0.2 ± 0.1     | 0.1 ± 0.0 | 0.0 ± 0.0     |
| Tumor        | 8.9 ± 1.5   | 7.5 ± 1.1     | 5.8 ± 0.9 | 2.5 ± 0.4     |

Table 3: Comparative Biodistribution of Free [211At]Astatide and [1251]Iodide in Female Nude Mice with HTh83 Anaplastic Thyroid Carcinoma Xenografts[4]



| Organ/Tissue | 4 h ([²¹¹At]At⁻) | 4 h ([¹²⁵l]l⁻) | 24 h<br>([²¹¹At]At <sup>-</sup> ) | 24 h ([¹²⁵l]l⁻) |
|--------------|------------------|----------------|-----------------------------------|-----------------|
| Blood        | 1.9 ± 0.3        | $0.4 \pm 0.1$  | 0.3 ± 0.1                         | 0.1 ± 0.0       |
| Heart        | 1.5 ± 0.2        | $0.3 \pm 0.1$  | 0.3 ± 0.1                         | 0.1 ± 0.0       |
| Lungs        | 5.2 ± 0.8        | 1.0 ± 0.2      | 1.0 ± 0.2                         | 0.2 ± 0.0       |
| Liver        | 2.1 ± 0.3        | 0.5 ± 0.1      | 0.5 ± 0.1                         | 0.1 ± 0.0       |
| Spleen       | 4.8 ± 0.7        | $0.8 \pm 0.1$  | 1.2 ± 0.2                         | 0.2 ± 0.0       |
| Kidneys      | 4.5 ± 0.7        | 1.2 ± 0.2      | 1.0 ± 0.2                         | 0.3 ± 0.1       |
| Stomach      | 10.1 ± 1.5       | 5.1 ± 0.8      | 2.5 ± 0.4                         | 1.0 ± 0.2       |
| Intestines   | 2.5 ± 0.4        | $0.8 \pm 0.1$  | $0.8 \pm 0.1$                     | 0.3 ± 0.1       |
| Thyroid      | 20.5 ± 3.1       | 25.1 ± 3.8     | 15.2 ± 2.3                        | 18.5 ± 2.8      |
| Tumor        | 5.5 ± 0.8        | 1.5 ± 0.2      | 15.0 ± 2.3                        | 2.1 ± 0.3       |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the biodistribution tables are provided below.

### Biodistribution of [211At]PSMA-5 in Mice

- Radiolabeling: Astatine-211 was produced via the <sup>209</sup>Bi(α,2n)<sup>211</sup>At nuclear reaction on a cyclotron. The resulting <sup>211</sup>At was purified by dry distillation. The precursor PSMA-5 was radiolabeled with <sup>211</sup>At using a one-step aqueous solution method.[2]
- Animal Model: Normal male ICR mice were used for the biodistribution study.[1][2]
- Administration: [211At]PSMA-5 was administered intravenously to the mice.[1]
- Biodistribution Analysis: At 10 minutes, 1, 3, 6, and 24 hours post-injection, groups of mice were euthanized.[1][2] Various organs and tissues were collected, weighed, and the



radioactivity was measured using a gamma counter. The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]

# Biodistribution of Anti-HER2 Nanobody [211At]SAGMB-2Rs15d in Tumor-Bearing Mice

- Radiolabeling: The anti-HER2 nanobody 2Rs15d was conjugated with the bifunctional reagent N-succinimidyl 4-guanidinomethyl-3-[125] iodobenzoate (SGMIB) analog, where iodine is replaced by astatine. The resulting [211At]SAGMB-2Rs15d was purified and the radiochemical purity was determined to be greater than 95%.[3]
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with SKOV-3 human ovarian cancer cells to establish xenograft tumors.[3]
- Administration: Approximately 700 kBq of [<sup>211</sup>At]SAGMB-2Rs15d was administered intravenously to each mouse.[3]
- Biodistribution Analysis: At 1, 3, 6, and 24 hours post-injection, cohorts of mice were
  euthanized by cervical dislocation. Tumors and a comprehensive panel of normal organs and
  tissues were excised, weighed, and their radioactivity content was measured with a gamma
  counter. The data was expressed as %ID/g.[3]

# Comparative Biodistribution of Free [211At]Astatide and [125]Ilodide in Tumor-Bearing Mice

- Radiopharmaceuticals: Solutions of free [<sup>211</sup>At]astatide and [<sup>125</sup>I]iodide were prepared for injection.[4]
- Animal Model: Female athymic nude mice were subcutaneously injected with the HTh83 human anaplastic thyroid carcinoma cell line to induce tumor growth.[4]
- Administration: A solution containing both 0.3 MBq of <sup>211</sup>At and 0.3 MBq of <sup>125</sup>I was administered intravenously to each mouse simultaneously.[4]
- Biodistribution Analysis: Mice were sacrificed at 4 and 24 hours after the injection.[4] Various tissues and tumors were collected, weighed, and the activities of both <sup>211</sup>At and <sup>125</sup>I were



determined using a gamma counter with appropriate energy windows to distinguish between the two radionuclides. The results were presented as %ID/g for each radionuclide.[4]

### **Visualizations**

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of **astatane** biodistribution data.





Click to download full resolution via product page

A generalized workflow for a tatine biodistribution studies.





Click to download full resolution via product page

Conceptual pathway of astatine-211 targeted alpha therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biodistribution of free 211At and 125I- in nude mice bearing tumors derived from anaplastic thyroid carcinoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Astatine-211 Biodistribution in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221854#cross-validation-of-astatane-biodistribution-data-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com